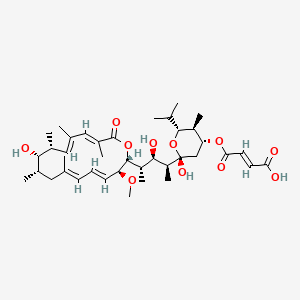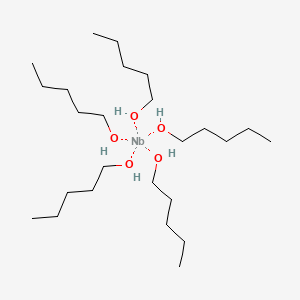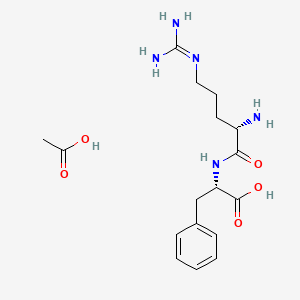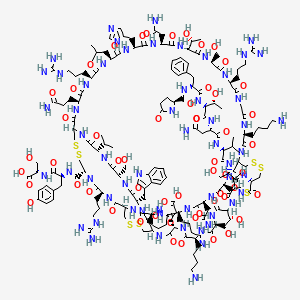
TS 155-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TS 155-2 is a complex organic compound with a highly intricate structure. This compound is notable for its multiple chiral centers and extensive functional groups, making it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a model for studying complex organic reactions and mechanisms. Its multiple functional groups and chiral centers make it an excellent candidate for stereochemical analysis.
Biology
In biology, the compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its complex structure allows for interactions with various biological targets.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies are conducted to explore its efficacy in treating diseases such as cancer and neurodegenerative disorders.
Industry
In industry, the compound is used in the development of advanced materials and pharmaceuticals. Its unique properties make it valuable in the synthesis of high-performance polymers and drug formulations.
Mecanismo De Acción
Target of Action
TS 155-2, also known as JBIR-100, is a macrocyclic lactone produced by Streptomyces species found in soil . The primary target of this compound is the thrombin-stimulated calcium entry into cells . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin-stimulated calcium entry, this compound can potentially affect the process of blood clotting.
Mode of Action
It is known that the compound inhibits thrombin-stimulated calcium entry into cells . This suggests that this compound may interact with the calcium channels that are activated by thrombin, thereby preventing the influx of calcium ions. The resulting changes could include alterations in cellular processes that are dependent on calcium signaling, such as muscle contraction, neurotransmitter release, and cell growth or differentiation.
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other compounds could potentially affect the action of this compound, either by interacting with the compound itself or by affecting the same targets or pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TS 155-2 involves multiple steps, each requiring precise reaction conditions
Industrial Production Methods
Industrial production of this compound is challenging due to its complexity. It often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural verification. The scalability of the synthesis process is a critical factor, and continuous flow chemistry is sometimes employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
What sets TS 155-2 apart from similar compounds is its highly intricate structure and the presence of multiple chiral centers. This complexity allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.
Propiedades
Número CAS |
303009-07-6 |
|---|---|
Fórmula molecular |
C39H60O11 |
Peso molecular |
704.9 g/mol |
Nombre IUPAC |
4-[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41) |
Clave InChI |
PQLOHEMXTLVMFP-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |
SMILES canónico |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |
Apariencia |
White solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)



![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)

